molecular formula C11H24N2O B13248804 N-(4-methoxybutyl)-1-methylpiperidin-4-amine

N-(4-methoxybutyl)-1-methylpiperidin-4-amine

Cat. No.: B13248804
M. Wt: 200.32 g/mol
InChI Key: WWNUIRNBFKDBLP-UHFFFAOYSA-N
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Description

N-(4-methoxybutyl)-1-methylpiperidin-4-amine: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-methoxybutyl group and a methyl group. Piperidine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxybutyl)-1-methylpiperidin-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpiperidin-4-amine with 4-methoxybutyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4-methoxybutyl)-1-methylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: this compound N-oxide.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: N-(4-methoxybutyl)-1-methylpiperidin-4-amine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine derivatives. It helps in understanding the interactions between piperidine-based compounds and biological targets.

Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. It is investigated for its pharmacological properties, including analgesic and anti-inflammatory activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular pathways and targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

  • N-(4-methoxybutyl)-N-methyl-1-(2-methylpropyl)piperidine-4-carboxamide
  • N’-hydroxy-4-methoxybutanimidamide
  • Methyl 4-methoxybutyrate

Comparison: N-(4-methoxybutyl)-1-methylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring. Compared to similar compounds, it may exhibit different pharmacological properties and reactivity profiles. For instance, the presence of the 4-methoxybutyl group can influence the compound’s lipophilicity and binding affinity to biological targets, making it distinct from other piperidine derivatives.

Properties

Molecular Formula

C11H24N2O

Molecular Weight

200.32 g/mol

IUPAC Name

N-(4-methoxybutyl)-1-methylpiperidin-4-amine

InChI

InChI=1S/C11H24N2O/c1-13-8-5-11(6-9-13)12-7-3-4-10-14-2/h11-12H,3-10H2,1-2H3

InChI Key

WWNUIRNBFKDBLP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NCCCCOC

Origin of Product

United States

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